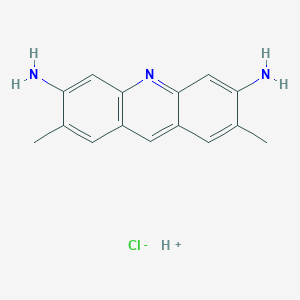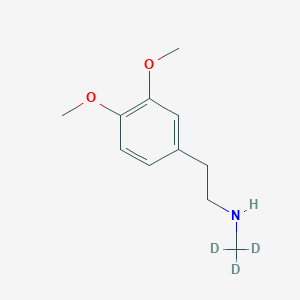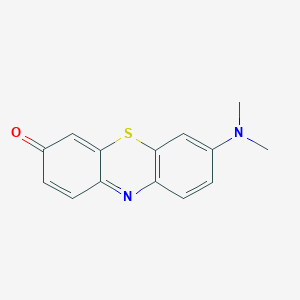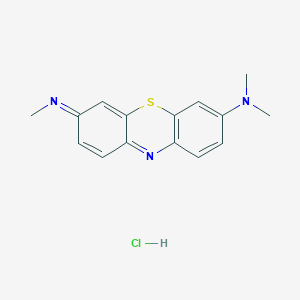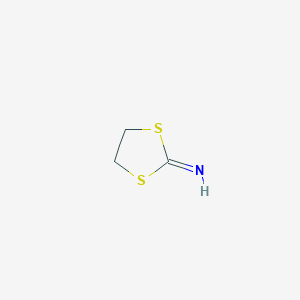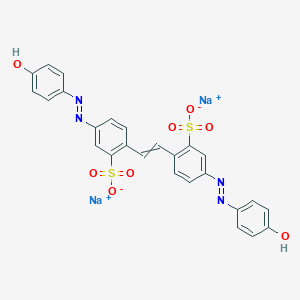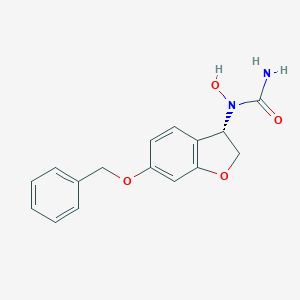
N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea, also known as DBH, is a synthetic compound that has gained attention due to its potential as an anticancer agent. DBH belongs to the class of benzofuran derivatives and has shown promising results in preclinical studies.
Mécanisme D'action
The exact mechanism of action of N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea is not fully understood. However, studies have suggested that N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea inhibits the activity of ribonucleotide reductase, an enzyme that is involved in DNA synthesis and repair. Inhibition of this enzyme leads to the depletion of deoxyribonucleotide triphosphates (dNTPs) and subsequently, the inhibition of DNA synthesis and cell proliferation. N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea has also been found to induce oxidative stress in cancer cells, leading to apoptosis.
Effets Biochimiques Et Physiologiques
N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. Studies have also suggested that N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea has anti-inflammatory and anti-angiogenic properties, which may contribute to its anticancer effects. N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea has been found to inhibit the expression of various inflammatory cytokines and angiogenic factors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea in lab experiments is its relatively simple synthesis method. N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea has also shown potent anticancer activity in various cancer cell lines and animal models. However, one limitation of using N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
Future research on N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea should focus on elucidating its exact mechanism of action and identifying its molecular targets. Further studies should also investigate the potential of N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea as a combination therapy with other anticancer agents. In addition, the development of more efficient methods for the synthesis of N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea and its analogs may lead to the discovery of more potent anticancer agents.
Conclusion
In conclusion, N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea is a promising anticancer agent that has shown potent antiproliferative activity against various cancer cell lines. Its relatively simple synthesis method and low toxicity in normal cells make it a promising candidate for cancer treatment. Future research on N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea should focus on elucidating its mechanism of action, identifying its molecular targets, and developing more efficient methods for its synthesis.
Méthodes De Synthèse
N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea is synthesized in a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-benzofurancarboxylic acid with phenylmagnesium bromide, followed by the reaction of the resulting intermediate with hydroxylamine-O-sulfonic acid to obtain the desired product. The synthesis of N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea is relatively simple and can be scaled up for large-scale production.
Applications De Recherche Scientifique
N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea has been studied extensively for its anticancer properties. It has shown potent antiproliferative activity against various cancer cell lines, including breast, lung, prostate, and colon cancer cells. N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea has shown promising results in inhibiting tumor growth in animal models.
Propriétés
Numéro CAS |
139149-55-6 |
|---|---|
Nom du produit |
N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea |
Formule moléculaire |
C16H16N2O4 |
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
1-hydroxy-1-[(3S)-6-phenylmethoxy-2,3-dihydro-1-benzofuran-3-yl]urea |
InChI |
InChI=1S/C16H16N2O4/c17-16(19)18(20)14-10-22-15-8-12(6-7-13(14)15)21-9-11-4-2-1-3-5-11/h1-8,14,20H,9-10H2,(H2,17,19)/t14-/m1/s1 |
Clé InChI |
FYAQEFBDKOWIIL-CQSZACIVSA-N |
SMILES isomérique |
C1[C@H](C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)N(C(=O)N)O |
SMILES |
C1C(C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)N(C(=O)N)O |
SMILES canonique |
C1C(C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)N(C(=O)N)O |
Autres numéros CAS |
139149-55-6 |
Synonymes |
1-hydroxy-1-[(3S)-6-phenylmethoxy-2,3-dihydrobenzofuran-3-yl]urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



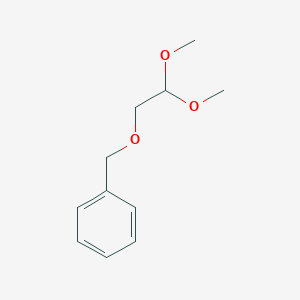
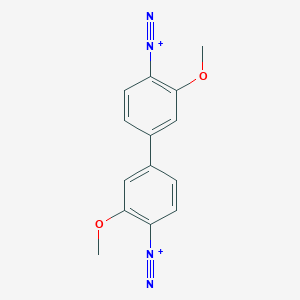
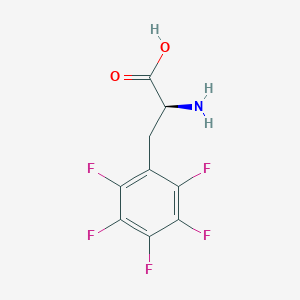
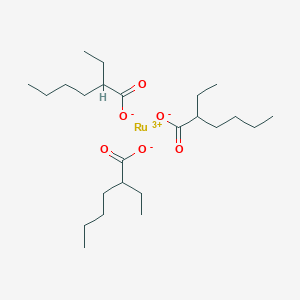
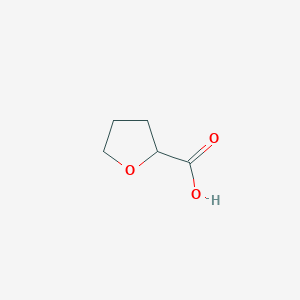
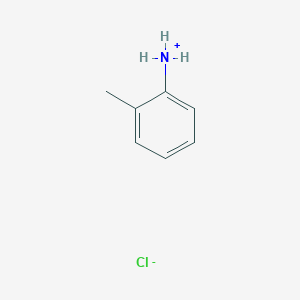
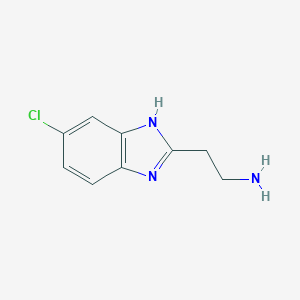
![methyl 3-methyl-2-[[(E)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pent-2-enoyl]amino]butanoate](/img/structure/B147733.png)
